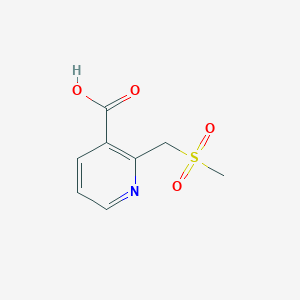
2-((Methylsulfonyl)methyl)nicotinic acid
説明
2-((Methylsulfonyl)methyl)nicotinic acid, also known as MSMNA, is an emerging organic compound that has gained significant attention in scientific research and industry due to its unique properties and potential applications. It has a CAS Number of 1691896-14-6 and a molecular weight of 215.23 .
Molecular Structure Analysis
The molecular formula of 2-((Methylsulfonyl)methyl)nicotinic acid is C8H9NO4S . The InChI code is 1S/C8H9NO4S/c1-14(12,13)5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
2-((Methylsulfonyl)methyl)nicotinic acid is a yellow to brown solid at room temperature .科学的研究の応用
Catalytic Applications
- Nicotinium Methane Sulfonate (NMS) , derived from nicotine, has been identified as an effective, mild, and eco-friendly catalyst for the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions. This highlights the potential of nicotinic acid derivatives in catalysis and organic synthesis (Tamaddon & Azadi, 2018).
Structural and Spectroscopic Analysis
- The study of 2-(methylthio)nicotinic acid focused on its conformations, molecular structures, and vibrational properties, utilizing various spectroscopic techniques. This research underscores the importance of nicotinic acid derivatives in understanding chemical structures and properties (Gökce & Bahçelī, 2013).
Industrial Production and Applications
- Advances in the production of nicotinic acid reflect on ecological and industrial methods to synthesize nicotinic acid from commercially available raw materials. These methods are crucial for green chemistry applications and highlight the environmental significance of nicotinic acid derivatives (Lisicki, Nowak, & Orlińska, 2022).
Pharmacological Activities
- Nicotinic acid and its derivatives, including esters and amides, have been explored for their pharmacological activities, such as antinociceptive effects, indicating potential applications in drug development and therapeutic interventions (Erharuyi et al., 2015).
Role in Lipid Metabolism and Atherosclerosis
- Research has also highlighted the role of nicotinic acid in lipid metabolism and its potential to inhibit the progression of atherosclerosis, mediated through specific receptors on immune cells. This underlines the significance of nicotinic acid derivatives in cardiovascular research and therapy (Lukasova et al., 2011).
Safety and Hazards
The safety information available indicates that 2-((Methylsulfonyl)methyl)nicotinic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
特性
IUPAC Name |
2-(methylsulfonylmethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDWYFYRPCJOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Methylsulfonyl)methyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



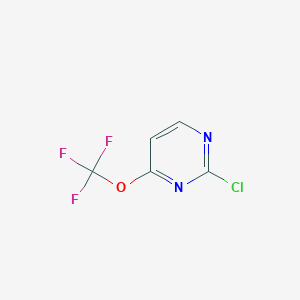

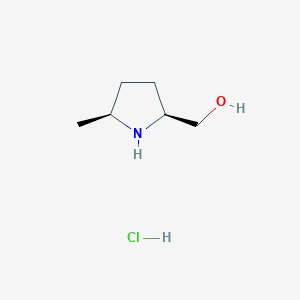
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)

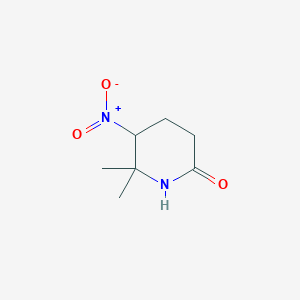


![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)
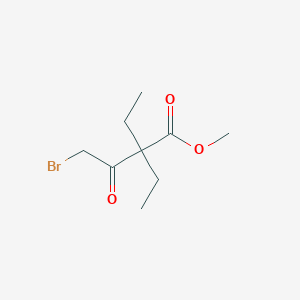
![1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1435400.png)
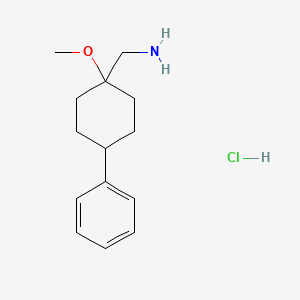
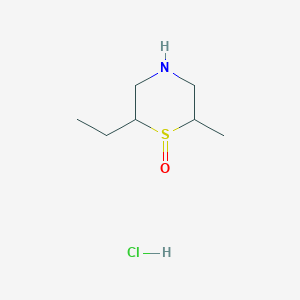
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)